5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE
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Overview
Description
5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE is an organic compound with the molecular formula C6H4BrF3N2 and a molecular weight of 241.01 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring, along with an amine group at the 3-position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE involves several steps. One common method starts with the bromination of 2-trifluoromethylpyridine to obtain 5-bromo-2-trifluoromethylpyridine . This intermediate is then subjected to amination reactions to introduce the amine group at the 3-position . The reaction conditions typically involve the use of palladium catalysts and appropriate ligands to facilitate the amination process .
Chemical Reactions Analysis
5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromine atom and amine group facilitate binding to target proteins and enzymes, modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE can be compared with other similar compounds, such as:
2-Bromo-5-trifluoromethyl-pyridin-3-ylamine: Similar structure but different substitution pattern.
2-Iodo-5-trifluoromethyl-pyridine: Contains an iodine atom instead of bromine.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Contains a fluorine atom in addition to bromine and trifluoromethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJBUQOEALODDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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